molecular formula C15H15N3O B2916659 5-(3-Methoxybenzyl)-1H-indazol-3-amine CAS No. 1956365-13-1

5-(3-Methoxybenzyl)-1H-indazol-3-amine

Cat. No. B2916659
CAS RN: 1956365-13-1
M. Wt: 253.305
InChI Key: VMVUXFGQAVTNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxybenzyl)-1H-indazol-3-amine, also known as MI-503, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment. MI-503 is a selective inhibitor of the E3 ubiquitin ligase called F-box and WD repeat domain-containing 7 (FBW7), which plays a crucial role in regulating various cellular processes, including cell cycle progression, apoptosis, and DNA damage response.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Some derivatives of 5-(3-Methoxybenzyl)-1H-indazol-3-amine have been synthesized and evaluated for their antimicrobial activities. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, showing good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • Anticancer Evaluation : Derivatives of this compound were also evaluated for their anticancer activities against a panel of 60 cell lines derived from various cancer types. Some compounds demonstrated potent anticancer activity, highlighting the therapeutic potential of these derivatives in cancer treatment (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

  • Antiproliferative and Antimicrobial Properties : Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds, containing this compound, displayed significant antiproliferative and antimicrobial properties. These findings suggest their potential use in developing new chemotherapy drugs with minimal cytotoxicity against cancer cells and effective antimicrobial agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Chemical Synthesis and Structural Analysis

  • Synthetic Routes : Research into the chemical synthesis of this compound and its derivatives involves exploring various synthetic routes and methodologies. This includes the development of novel synthetic pathways that offer improved yields, greater selectivity, and potential for scale-up (Mills, Nazer, Haddadin, & Kurth, 2006).

  • Structural and Molecular Analysis : Advanced spectroscopic and computational techniques are utilized to elucidate the structure of this compound derivatives. This includes NMR, mass spectrometry, and X-ray crystallography, aiding in the understanding of the molecular architecture and properties of these compounds (Beytur & Avinca, 2021).

Mechanism of Action

Target of Action

The primary target of 5-(3-Methoxybenzyl)-1H-indazol-3-amine is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound interacts with FAAH by inhibiting its activity . This inhibition is both time-dependent and dose-dependent, suggesting that the compound’s interaction with FAAH is likely irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, thereby increasing their levels and enhancing their effects .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system . This system includes endocannabinoids and their receptors, which are involved in a variety of physiological processes. By preventing the degradation of endocannabinoids, the compound can modulate these processes, potentially leading to analgesic, anti-inflammatory, or neuroprotective effects .

Pharmacokinetics

A related compound, n-3-methoxybenzyl-palmitamide, has been studied in rats . It was found to have a slow absorption and elimination rate, with the highest distribution in the stomach, followed by the lung

Result of Action

The inhibition of FAAH by this compound can lead to an increase in the levels of endocannabinoids . This can result in enhanced signaling in the endocannabinoid system, potentially leading to various effects such as pain relief, mood enhancement, and neuroprotection . .

properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-12-4-2-3-10(8-12)7-11-5-6-14-13(9-11)15(16)18-17-14/h2-6,8-9H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVUXFGQAVTNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.